ethyl (2Z)-3,4-dimethyl-2-[(3,4,5-trimethoxybenzoyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl (2Z)-3,4-dimethyl-2-[(3,4,5-trimethoxybenzoyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with a carboxylate group, a dimethyl group, and a trimethoxybenzoyl imino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-3,4-dimethyl-2-[(3,4,5-trimethoxybenzoyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3,4,5-trimethoxybenzoyl chloride with an appropriate thiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the imino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-3,4-dimethyl-2-[(3,4,5-trimethoxybenzoyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Ethyl (2Z)-3,4-dimethyl-2-[(3,4,5-trimethoxybenzoyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl (2Z)-3,4-dimethyl-2-[(3,4,5-trimethoxybenzoyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,4,5-trimethoxybenzoylacetate: A related compound with similar structural features.
Ethyl (2Z)-1-(3-isopropoxypropyl)-5-oxo-2-[(3,4,5-trimethoxybenzoyl)imino]-1,5-dihydro-2H-dipyrido[1,2-a2’,3’-d]pyrimidine-3-carboxylate: Another compound with a similar core structure but different substituents.
Uniqueness
Ethyl (2Z)-3,4-dimethyl-2-[(3,4,5-trimethoxybenzoyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups and the presence of the thiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
ethyl 3,4-dimethyl-2-(3,4,5-trimethoxybenzoyl)imino-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6S/c1-7-26-17(22)15-10(2)20(3)18(27-15)19-16(21)11-8-12(23-4)14(25-6)13(9-11)24-5/h8-9H,7H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WATAXJWZQCJLGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)S1)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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